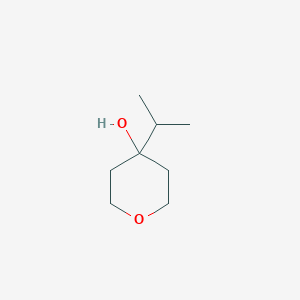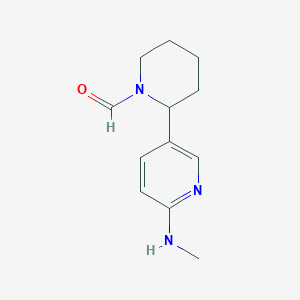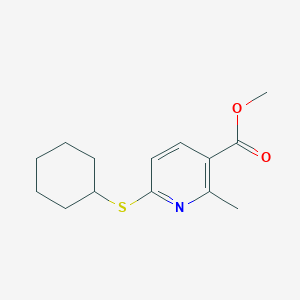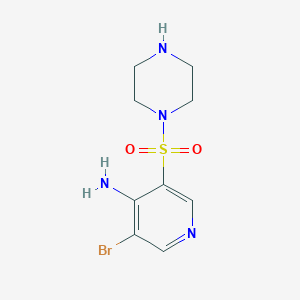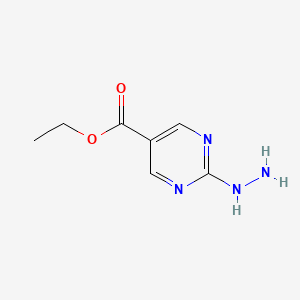
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine is a chemical compound with the molecular formula C13H12ClNO. It is a member of the furan family, characterized by a furan ring substituted with a 2-chlorophenyl group and a cyclopropanamine moiety.
Vorbereitungsmethoden
The synthesis of 2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine can be achieved through multi-component condensation reactions. One method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines in acetic acid . This reaction typically requires refluxing conditions and can yield the desired product in good to high yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production and higher efficiency .
Analyse Chemischer Reaktionen
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Wirkmechanismus
The mechanism of action of 2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2-(5-(2-Chlorophenyl)furan-2-yl)cyclopropanamine can be compared with other similar compounds, such as:
5-(2-Chlorophenyl)furan-2-carboxylic acid: This compound shares the furan ring and 2-chlorophenyl group but differs in the functional group attached to the furan ring.
Methyl 5-(2,5-dichlorophenyl)-2-furoate: Similar in structure but with additional chlorine substitutions and a different functional group.
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Another related compound with a furan ring and chlorophenyl group, but with an acrylic acid moiety.
Eigenschaften
CAS-Nummer |
1315344-85-4 |
|---|---|
Molekularformel |
C13H12ClNO |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
2-[5-(2-chlorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H12ClNO/c14-10-4-2-1-3-8(10)12-5-6-13(16-12)9-7-11(9)15/h1-6,9,11H,7,15H2 |
InChI-Schlüssel |
LFXKIVCUJWZMJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1N)C2=CC=C(O2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


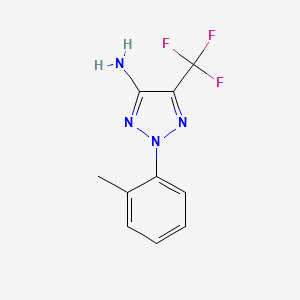
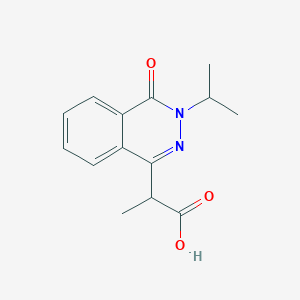
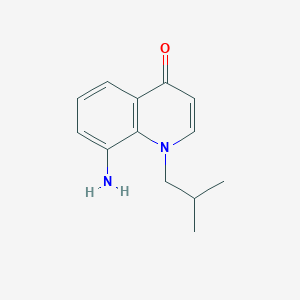

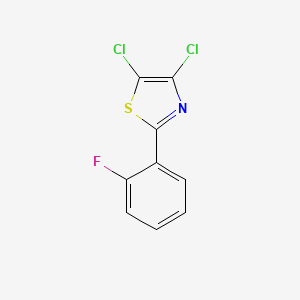

![4-((4-Methylbenzyl)oxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11802670.png)
